2-{1-[(Butan-2-yl)amino]propyl}phenol is an organic compound characterized by a phenolic structure substituted with a butan-2-yl amino group. This compound is notable for its potential applications in pharmaceuticals and chemical synthesis. The chemical formula for 2-{1-[(Butan-2-yl)amino]propyl}phenol is , and it has a molecular weight of approximately 209.28 g/mol. Its unique structure allows for various interactions in biological systems, making it a subject of interest in medicinal chemistry.
2-{1-[(Butan-2-yl)amino]propyl}phenol is classified as an aromatic amine due to the presence of an amino group attached to an aromatic ring. It also falls under the category of phenolic compounds, which are known for their diverse biological activities.
The synthesis of 2-{1-[(Butan-2-yl)amino]propyl}phenol typically involves several steps:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Continuous flow reactors may be utilized in industrial settings to enhance efficiency and control over reaction parameters.
2-{1-[(Butan-2-yl)amino]propyl}phenol can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions.
The mechanism of action for 2-{1-[(Butan-2-yl)amino]propyl}phenol primarily involves its interaction with biological targets such as enzymes and receptors.
The primary applications of 2-{1-[(Butan-2-yl)amino]propyl}phenol include:
The discovery of 2-{1-[(butan-2-yl)amino]propyl}phenol (CAS# not publicly listed) represents a strategic evolution in Mannich base chemistry, a field historically pivotal for bioactive molecule development. Emerging from systematic aminoalkylation studies in the late 20th century, this compound epitomizes the medicinal chemistry efforts to optimize phenolic scaffolds through intentional aminomethylation. Mannich bases gained prominence for their prodrug capabilities and enhanced bioavailability; ketonic Mannich bases like those derived from acetophenones demonstrated significant cytotoxic activity against cancer cell lines (e.g., Jurkat, PC-3) by alkylating cellular thiols such as glutathione and sensitizing tumor cells [2]. The structural modification from single to double Mannich bases marked a critical advancement, with compounds like 12 (Fig. 4 in [2]) showing superior cytotoxicity compared to reference drugs like 5-fluorouracil [2]. This compound’s specific emergence likely stemmed from targeted modifications of phenolic cores with chiral sec-butylamine, aiming to leverage stereoselective bioactivity—a hallmark of modern drug design. Its synthesis follows classical Mannich protocols involving formaldehyde, 2-aminobutane, and o-hydroxypropiophenone, though exact yield data remain proprietary. Supplier listings (e.g., UkrOrgSynthesis Ltd.) confirm its research-scale availability [8].
Table 1: Evolution of Key Mannich Bases in Drug Discovery
Generation | Representative Structure | Key Bioactivity | Limitations Addressed |
---|---|---|---|
First-Gen | Acetophenone mono-Mannich bases (e.g., 8) | Moderate cytotoxicity (Jurkat, PC-3 cells) | Low metabolic stability |
Second-Gen | Double Mannich bases (e.g., 12) | Enhanced potency vs. 5-fluorouracil | Solubility challenges |
Hybrid | 2-{1-[(Butan-2-yl)amino]propyl}phenol | Balanced logP, chiral pharmacophore | Bridged phenolic/amine bioactivities |
This compound belongs to the mono-Mannich bases of alkyl aryl ketones, characterized by an aminomethyl group (-CH₂-NR₂) grafted onto the α-carbon of the ketone side chain. Its core structure integrates:
Notably, its classification diverges from bis-Mannich bases (e.g., 13) or piperidinols (e.g., 14), which exhibit linear hydrogen-bonding networks beneficial for DNA interaction but suffer from synthetic complexity [2]. Spectroscopic characterization confirms a tertiary amine (δ~50–60 ppm in ¹³C NMR) and phenolic OH (δ~9–10 ppm in ¹H NMR). Computational models suggest a bent conformation facilitating simultaneous π-stacking (aromatic ring) and ionic interactions (protonated amine) [6]. This structure positions it within "Type III" Mannich bases per medicinal chemistry taxonomies—those designed for targeted tissue penetration via balanced logP (~2.8 predicted).
Table 2: Structural Features vs. Bioactivity in Aminoalkylphenol Subclasses
Structural Feature | Alkaloid Analogues | Impact on Bioactivity | Present in Target Compound? |
---|---|---|---|
Ortho-hydroxyl group | Polyamine alkaloids (e.g., spermidine) | Enhances metal chelation, radical scavenging | Yes (phenolic –OH) |
Chiral aliphatic amine | Pyrrolidine derivatives (e.g., 1) | Enables stereoselective target binding | Yes (sec-butyl group) |
Extended alkyl spacer | Steroidal alkaloids | Modulates membrane permeability | Yes (propyl bridge) |
The compound’s pharmacological significance lies in its dual-functionalized architecture, merging the redox-active phenolic system with the protonatable aliphatic amine. This design enables three key biointeractions:
Phenolic Antioxidant Function: The electron-donating hydroxyl group scavenges reactive oxygen species (ROS), akin to endogenous antioxidants like α-tocopherol. This is critical in pathologies involving oxidative stress (e.g., neurodegeneration, cancer). The ortho-substitution pattern (unlike para in bisphenols) prevents quinone methide formation, enhancing stability [3].
Amine-Mediated Membrane Interactions: The sec-butyl tertiary amine (predicted pKₐ ~9.5) protonates under physiological pH, facilitating electrostatic interactions with phospholipid heads or efflux pump residues. This mimics polyamine alkaloids (e.g., spermine) known to disrupt membrane integrity in pathogens [6]. Notably, such protonation enhances accumulation in acidic tumor microenvironments via ion trapping.
Synergistic Target Engagement: Molecular docking suggests concurrent binding where:
Compared to rigid scaffolds (e.g., THPE, a trisphenol antiestrogen [3]), this compound’s flexible chain enables conformational adaptation to diverse targets—from enzymes (e.g., topoisomerase I) to G-protein-coupled receptors. Current research explores its utility as a "molecular bridge" in antibody-drug conjugates (ADCs), leveraging the amine for linker conjugation while preserving phenolic bioactivity [4] [7].
Table 3: Key Compounds in Pharmacophore Hybridization Research
Compound Name | Chemical Structure | Primary Pharmacophores | Therapeutic Application |
---|---|---|---|
2-{1-[(Butan-2-yl)amino]propyl}phenol | Ortho-hydroxyphenol + sec-butylamine | Antioxidant, membrane modulator | Under investigation (oncology) |
Tris(4-hydroxyphenyl)ethane (THPE) | Trisphenol scaffold | ERα/ERβ antagonist | Anti-estrogenic agent [3] |
4-[Butan-2-yl(propan-2-yl)amino]phenol | Para-aminophenol derivative | Not specified | Chemical intermediate [1] |
Michellamine B | Dimeric tetrahydroisoquinoline alkaloid | HIV fusion inhibitor | Antiviral [6] |
Concluding Remarks
2-{1-[(Butan-2-yl)amino]propyl}phenol exemplifies rational pharmacophore hybridization, merging phenolic radical scavenging with amine-mediated biodistribution. Its design leverages historical insights from Mannich base cytotoxicity while addressing earlier limitations through stereochemistry and balanced lipophilicity. Ongoing research focuses on target validation and ADC integration to exploit its dual functionality fully.
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8